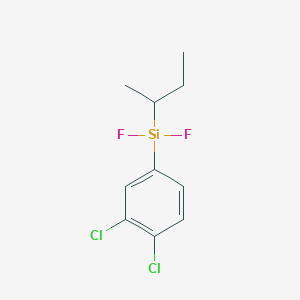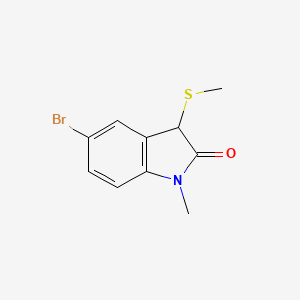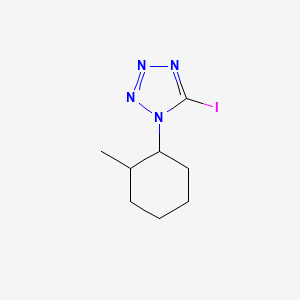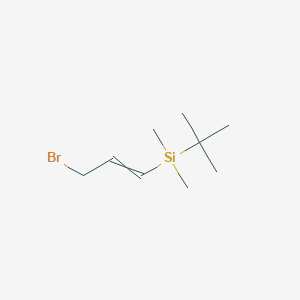![molecular formula C21H22N2O5 B12618694 N-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-[3-(2-methoxyethoxy)phenyl]acetamide CAS No. 959398-80-2](/img/structure/B12618694.png)
N-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-[3-(2-methoxyethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-[3-(2-methoxyethoxy)phenyl]acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-[3-(2-methoxyethoxy)phenyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Functionalization: Introduction of the hydroxy and methyl groups at specific positions on the quinoline ring.
Acetamide Formation: Coupling of the quinoline derivative with 3-(2-methoxyethoxy)phenylacetic acid using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: Reduction of the carbonyl group in the quinoline ring can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4.
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinoline derivatives.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, quinoline derivatives can interact with enzymes, receptors, or DNA, affecting various cellular pathways. The hydroxy and acetamide groups might enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinine: A well-known antimalarial drug.
Chloroquine: Another antimalarial with a quinoline core.
Camptothecin: An anticancer agent with a quinoline structure.
Uniqueness
N-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-[3-(2-methoxyethoxy)phenyl]acetamide is unique due to its specific functional groups and potential for diverse biological activities. Its methoxyethoxyphenyl group might confer unique properties compared to other quinoline derivatives.
Properties
CAS No. |
959398-80-2 |
|---|---|
Molecular Formula |
C21H22N2O5 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(4-hydroxy-1-methyl-2-oxoquinolin-3-yl)-2-[3-(2-methoxyethoxy)phenyl]acetamide |
InChI |
InChI=1S/C21H22N2O5/c1-23-17-9-4-3-8-16(17)20(25)19(21(23)26)22-18(24)13-14-6-5-7-15(12-14)28-11-10-27-2/h3-9,12,25H,10-11,13H2,1-2H3,(H,22,24) |
InChI Key |
FKITUCUZLAMTMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)NC(=O)CC3=CC(=CC=C3)OCCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12618629.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12618634.png)

![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile](/img/structure/B12618642.png)



![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate](/img/structure/B12618665.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12618679.png)
![3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B12618683.png)
![4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one](/img/structure/B12618693.png)

